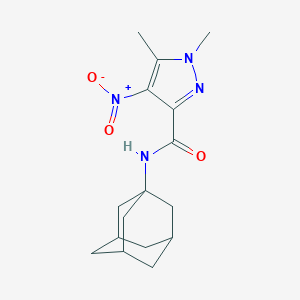![molecular formula C14H16N2O2S B452053 N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE](/img/structure/B452053.png)
N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a phenylamino group attached to a phenyl ring, further connected to an ethane-1-sulfonamide moiety. This compound is of significant interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE typically involves the reaction of 4-nitroaniline with phenylamine under specific conditions. The process begins with the reduction of 4-nitroaniline to 4-phenylenediamine, followed by the sulfonation of the resulting compound with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.
N,N-Bis(trifluoromethylsulfonyl)aniline: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
N-[4-(PHENYLAMINO)PHENYL]ETHANE-1-SULFONAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C14H16N2O2S |
|---|---|
Poids moléculaire |
276.36g/mol |
Nom IUPAC |
N-(4-anilinophenyl)ethanesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-2-19(17,18)16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3 |
Clé InChI |
ZWVYWNDTFOSHLJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
SMILES canonique |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-adamantyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B451970.png)

![4-(4-METHOXY-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}PHENYL)-2-METHYL-N~3~-(3-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451973.png)
![Propyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451975.png)

![3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451978.png)
![N-(3-chlorophenyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B451980.png)


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B451986.png)

![N-[4-(aminosulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B451988.png)

![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B451992.png)
